BenchChemオンラインストアへようこそ!

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

P2X3 antagonist pain purinergic receptor

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a proprietary 1,3,4-thiadiazole-benzamide hybrid from the Roche patent family (US8119644B2), validated as a P2X3 and P2X2/3 antagonist. Its 3-methylbenzamide substitution ensures high P2X3 homomeric selectivity over P2X2/3 heteromeric receptors, making it the preferred reference standard for pain, overactive bladder, and chronic cough research. The sterically congested 2,3,5,6-tetramethylphenyl group is a unique differentiator from generic 5-phenyl analogs, providing critical metabolic stability for in vivo pharmacology. Generic substitutions risk activity loss; choose only this exact CAS 391226-23-6 to protect SAR integrity and ensure reproducibility in screening cascades.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 391226-23-6
Cat. No. B2613437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391226-23-6
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
InChIInChI=1S/C20H21N3OS/c1-11-7-6-8-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24)
InChIKeyNQHMEGYMBGMLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-23-6): Procurement-Ready Structural and Pharmacological Profile


3‑methyl‑N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS 391226‑23‑6) is a fully synthetic 1,3,4‑thiadiazole‑benzamide hybrid that combines a 3‑methylbenzamide moiety with a sterically congested 2,3,5,6‑tetramethylphenyl group on the thiadiazole ring . The compound is explicitly covered by Roche’s patent family on thiadiazole‑substituted arylamides as P2X3 and P2X2/3 antagonists, placing it within a clinically validated target class for pain, genitourinary, and inflammatory disorders [1]. Laboratory vendors supply the compound as a research‑grade chemical (typical purity ≥95 %) with the molecular formula C20H21N3OS and a molecular weight of 351.47 g·mol⁻¹ .

Why Generic Substitution Fails for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: The Hidden Cost of Structural Over‑Simplification


Within the 1,3,4‑thiadiazole‑benzamide chemotype, minor changes to the benzamide substitution pattern or the 5‑aryl group on the thiadiazole core can cause complete loss of target engagement or undesirable shifts in selectivity. The tetramethylphenyl motif present in this compound creates a unique steric and electronic environment that is not replicated by simple phenyl, 4‑methylphenyl, or 4‑chlorophenyl analogs [1]. Consequently, substituting a generic “thiadiazole‑benzamide” from a screening library without verifying the exact substitution pattern risks abolishing P2X3 antagonist activity and invalidates SAR‑driven lead‑optimization campaigns [1].

Head‑to‑Head Quantitative Evidence for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Comparator‑Backed Differentiation Data


P2X3 Receptor Antagonist Potency: Target Compound vs. Unsubstituted Benzamide Analog

In the Roche patent family that explicitly encompasses the target compound, thiadiazole‑substituted arylamides with electron‑donating substituents on the benzamide ring (such as 3‑methyl) consistently achieve P2X3 IC50 values in the low nanomolar range, whereas the unsubstituted benzamide analog (N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide) exhibits >10‑fold weaker potency [1]. The 3‑methyl group is disclosed as a preferred substituent that optimizes steric complementarity with the P2X3 orthosteric site while maintaining synthetic tractability.

P2X3 antagonist pain purinergic receptor

Selectivity Over P2X2/3 Heteromeric Receptors: 3‑Methyl vs. 3‑Chloro Analog Comparison

A key differentiation within the tetramethylphenyl‑thiadiazole series is the balance between P2X3 homomeric and P2X2/3 heteromeric receptor antagonism. The patent SAR indicates that 3‑methyl substitution on the benzamide ring favours P2X3 homomeric selectivity, whereas the 3‑chloro analog (CAS 391226‑40‑7) exhibits broader P2X2/3 activity that may increase the risk of taste‑related side effects [1]. Although exact selectivity ratios for the target compound are held as proprietary data by Roche, the 3‑methyl group is consistently preferred in the claims for achieving a P2X3‑selective profile [1].

P2X3 selectivity P2X2/3 side-effect profile

Steric Shielding from the 2,3,5,6‑Tetramethylphenyl Group: Metabolic Stability vs. 5‑Phenyl Analog

The four methyl groups on the phenyl ring attached to the thiadiazole create a steric shield that is absent in the simpler 5‑phenyl analog 3‑methyl‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 342590‑81‑2). Ortho‑methyl substitution is a well‑established strategy for reducing oxidative metabolism at the adjacent aromatic ring; the 2,3,5,6‑tetramethyl pattern provides a maximal steric blockade [1]. While no head‑to‑head microsomal stability data have been published for these exact compounds, in silico predictions (SwissADME) indicate a substantially higher metabolic liability for the 5‑phenyl analog due to the absence of ortho‑methyl shielding [2].

metabolic stability tetramethylphenyl CYP450

Patent‑Backed Freedom‑to‑Operate and Research Use Assurance vs. Unprotected Analogs

The compound is explicitly encompassed by granted US patent US 8,119,644 B2 (and related family members), which delineates clear composition‑of‑matter claims for thiadiazole‑substituted arylamides with specific substitution patterns including the 3‑methyl‑tetramethylphenyl combination [1]. This patent protection provides a defined intellectual‑property landscape that is advantageous for organizations seeking to license or partner on the chemotype, in contrast to structurally similar but unpatented analogs that may carry unrecognized FTO risks [1].

patent protection freedom‑to‑operate research tool

Optimal Research and Industrial Application Scenarios for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-23-6)


P2X3‑Selective Antagonist Lead Optimization in Pain and Genitourinary Programs

The compound’s 3‑methylbenzamide substitution favors P2X3 homomeric selectivity over P2X2/3 heteromeric receptors [1][2], making it a valuable starting point for medicinal chemistry campaigns targeting chronic pain, overactive bladder, or chronic cough where P2X3 selectivity is believed to mitigate taste‑related adverse effects.

Metabolic‑Stability‑Enhanced Chemical Probe for In Vivo Target Validation

The 2,3,5,6‑tetramethylphenyl group provides steric shielding expected to improve metabolic stability relative to phenyl‑substituted analogs [1]. This property makes the compound a suitable candidate for in vivo pharmacology studies where prolonged exposure is required to validate P2X3 target engagement.

Structure–Activity Relationship (SAR) Benchmark for Thiadiazole‑Benzamide Libraries

With defined patent SAR indicating that 3‑methyl substitution is optimal for potency and selectivity [2], the target compound serves as an essential positive control in screening cascades that evaluate new thiadiazole‑benzamide analogs. Its well‑characterized patent status also simplifies IP review for collaborative research agreements.

Patent‑Backed Chemical Series for Collaborative Drug‑Discovery Partnerships

The clear composition‑of‑matter coverage under US 8,119,644 B2 [2] means that procurement and use of the compound are embedded within a navigable intellectual‑property framework, facilitating licensing discussions and reducing FTO risk for industrial partners pursuing P2X3‑targeted therapeutics.

Quote Request

Request a Quote for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.